4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide
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Overview
Description
4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with methoxy, dimethyl, and quinoline groups
Mechanism of Action
Target of Action
Quinoline derivatives have been known to interact with a variety of biological targets
Mode of Action
Quinoline derivatives have been reported to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-alzheimer’s disease, antioxidant, and diuretic activities . The compound’s interaction with its targets and the resulting changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Quinoline derivatives have been known to interact with a variety of biochemical pathways . The downstream effects would depend on the specific pathway and the context of the biochemical reaction.
Pharmacokinetics
The compound’s predicted boiling point is 4035±250 °C, and its predicted density is 1267±006 g/cm3 . These properties could potentially impact the compound’s bioavailability.
Result of Action
Quinoline derivatives have been reported to exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out in various solvents such as tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds such as quinoline and its derivatives share a similar quinoline moiety and exhibit a range of biological activities.
Sulfonamides: Other sulfonamide compounds, such as sulfanilamide, also possess antimicrobial properties and are used in medicinal chemistry.
Uniqueness
4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy and dimethyl groups on the benzene ring, along with the quinoline moiety, enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
4-methoxy-2,5-dimethyl-N-quinolin-8-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12-11-17(13(2)10-16(12)23-3)24(21,22)20-15-8-4-6-14-7-5-9-19-18(14)15/h4-11,20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUHKAJBAPOIDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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